5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
The compound 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS: 477889-49-9) is a heterocyclic molecule featuring an imidazo[1,2-c]quinazolin-3-one core substituted with a 3-chlorobenzylthio group at position 5 and an isopropyl group at position 2. Its molecular formula is C₁₇H₁₂ClN₃OS, with a molar mass of 341.81 g/mol .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12(2)17-19(25)24-18(23-17)15-8-3-4-9-16(15)22-20(24)26-11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYSYOXKJHDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is synthesized through a series of cyclization reactions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a cyclization reaction involving appropriate precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction using a chlorophenylmethylsulfanyl reagent.
Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification methods to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Studies suggest that imidazoquinazolines can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival. The presence of the chlorophenyl group may enhance its efficacy against specific cancer cell lines.
-
Antimicrobial Properties :
- Compounds with similar structures have shown antimicrobial activity. The sulfanyl group in this compound could contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
-
Neuroprotective Effects :
- Preliminary investigations indicate that derivatives of imidazoquinazolines may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various imidazoquinazoline derivatives. The findings indicated that compounds with similar structures to 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation .
Antimicrobial Activity
Research published in Pharmaceutical Biology assessed the antimicrobial efficacy of several imidazoquinazoline derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound demonstrated notable inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Studies
A recent investigation focused on the neuroprotective capabilities of imidazoquinazolines in models of oxidative stress-induced neuronal damage. The results indicated that compounds similar to this compound could significantly reduce neuronal cell death and promote cell survival through antioxidant mechanisms .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Variations in the Sulfanyl Group
Core Modifications and Additional Functional Groups
Key Findings and Implications
Fluorine Addition : The 2-chloro-6-fluoro analog () combines halogen effects for improved metabolic stability and target selectivity.
Alkyl Chain Length : Extending the sulfanyl group to octyl () significantly increases logP, favoring CNS penetration but risking solubility issues.
Piperazine Moieties : The piperazine-containing analog () introduces hydrogen-bonding capability, which may improve solubility and receptor affinity.
Biological Activity
The compound 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a member of the imidazoquinazoline class, which has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a chlorophenyl group, a sulfanyl linkage, and an imidazoquinazoline core which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds within the imidazoquinazoline class exhibit a range of biological activities, including:
- Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Including antibacterial and antifungal activities.
- Cytotoxic Effects : Some studies report cytotoxicity against mammalian cells.
Anticancer Activity
Recent studies have demonstrated that imidazoquinazolines can exhibit significant anticancer properties. The compound has been tested against several cancer cell lines:
These values indicate that the compound exhibits potent activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cells, outperforming some standard chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed. A related study on similar imidazoquinazoline derivatives indicated broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Escherichia coli:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | 8 | |
| Klebsiella pneumoniae | 16 |
While these results are promising, it is essential to note that some compounds in this class also demonstrated hemolytic activity against human red blood cells, indicating potential toxicity concerns.
Case Studies and Research Findings
- Study on Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that substitutions on the imidazoquinazoline core significantly influence biological activity. Electron-donating groups enhance anticancer efficacy, while electron-withdrawing groups diminish it. This underscores the importance of molecular design in developing effective therapeutics .
- Cytotoxicity Assessment : In vitro tests have shown that while the compound exhibits strong antimicrobial properties, its cytotoxic effects on human cell lines necessitate careful evaluation to balance efficacy with safety .
- Comparative Studies : A comparative analysis with other known anticancer agents revealed that certain derivatives of imidazoquinazolines possess lower toxicity profiles while maintaining high efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one, and how can yield/purity be optimized?
- Answer : The synthesis involves forming the imidazoquinazoline core via cyclization of quinazoline precursors, followed by sulfanyl group introduction using [(3-chlorophenyl)methyl]thiol derivatives. Key steps include:
- Core formation : Cyclocondensation of 2-aminoquinazoline derivatives with carbonyl reagents under reflux (e.g., acetic acid, 80°C).
- Sulfanyl incorporation : Nucleophilic substitution or thiol-ene reactions, optimized with catalysts like NaH or DMF as solvent.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Answer : Use NMR (¹H/¹³C) to confirm the imidazoquinazoline core and substituent positions. Mass spectrometry (HRMS) validates molecular weight (expected ~450-500 g/mol). FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and C-S (~700 cm⁻¹) stretches. X-ray crystallography resolves stereochemistry if single crystals are obtained .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Answer : Screen against target-specific assays (e.g., kinase inhibition, antimicrobial disk diffusion). Use dose-response curves (IC₅₀/EC₅₀ determination) and compare to positive controls (e.g., doxorubicin for cytotoxicity). Validate selectivity via counter-screens against non-target enzymes/cell lines .
Advanced Research Questions
Q. How should experimental design be structured to optimize reaction conditions for scale-up synthesis?
- Answer : Employ split-plot factorial designs to test variables:
- Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 eq), solvent polarity (DMF vs. THF).
- Responses : Yield (%), purity (HPLC area %).
Statistical tools (ANOVA, response surface methodology) identify optimal conditions. Include replicates (n=3) to assess reproducibility .
Q. How can contradictions in biological activity data across similar imidazoquinazoline derivatives be resolved?
- Answer : Perform structure-activity relationship (SAR) studies to isolate critical substituents:
| Derivative | Substituent (R) | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| A | 3-Cl-Benzyl | 0.45 | 12.3 |
| B | 4-F-Benzyl | 1.20 | 5.8 |
| C | 2-MeO-Benzyl | >10 | N/A |
Key : The 3-chlorophenyl group (as in the target compound) enhances potency. Validate via molecular docking to confirm binding mode consistency .
Q. What methodologies elucidate the mechanism of action for this compound in cancer models?
- Answer : Use kinase profiling panels (e.g., Eurofins) to identify primary targets. Confirm via siRNA knockdown or CRISPR-Cas9 gene editing. Western blotting detects downstream pathway modulation (e.g., apoptosis markers: caspase-3, PARP cleavage) .
Q. How can environmental fate and ecotoxicological risks be evaluated during preclinical development?
- Answer : Conduct biodegradation assays (OECD 301F) to measure half-life in soil/water. Use QSAR models to predict bioaccumulation (logP >3 indicates high risk). Daphnia magna acute toxicity (48h EC₅₀) and algae growth inhibition tests assess aquatic toxicity .
Q. What strategies improve metabolic stability and bioavailability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
